An In-depth Technical Guide to the Chemical Properties of Trisodium Pentacyanoaminoferrate
An In-depth Technical Guide to the Chemical Properties of Trisodium Pentacyanoaminoferrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium pentacyanoaminoferrate, with the chemical formula Na₃[Fe(CN)₅NH₃], is a coordination compound that has garnered interest in various fields of chemical research. Its distinct reactivity, revolving around the iron center and the labile ammine ligand, makes it a versatile precursor for the synthesis of a range of pentacyanoferrate(II) derivatives. This guide provides a comprehensive overview of its chemical properties, including detailed experimental protocols and data presented for clarity and practical application in a research and development setting.
Core Chemical Properties
Trisodium pentacyanoaminoferrate is a yellow-green crystalline solid that is highly soluble in water. The central iron atom is in the +2 oxidation state and is coordinated to five cyanide ligands and one ammine ligand in a pseudo-octahedral geometry.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₃FeN₆Na₃ |
| Molecular Weight | 271.93 g/mol |
| Appearance | Yellow-green solid |
| Solubility | Highly soluble in water |
| IR Spectroscopy (CN stretch) | ~2100 cm⁻¹ |
Experimental Protocols
Synthesis of Trisodium Pentacyanoaminoferrate
A widely used method for the synthesis of Trisodium pentacyanoaminoferrate involves the reduction of sodium nitroprusside (Trisodium pentacyanoaminoferrate) with ammonia.[1]
Materials:
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Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)
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Concentrated ammonia solution (28-30%)
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Ethanol
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Distilled water
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Nitrogen or Argon gas
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Ice bath
Procedure:
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In a fume hood, dissolve a specific amount of sodium nitroprusside in a minimal amount of distilled water in a round-bottom flask.
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Cool the solution in an ice bath to 0-5 °C.
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While stirring, slowly bubble nitrogen or argon gas through the solution to create an inert atmosphere. This is crucial to prevent the oxidation of the Fe(II) product.[1]
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Slowly add an excess of concentrated ammonia solution to the cooled and stirred sodium nitroprusside solution. The reaction is typically carried out under alkaline conditions (pH 10-12).[1]
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Maintain the reaction mixture at 0-5 °C and continue stirring under an inert atmosphere for several hours. The reaction progress can be monitored by the color change of the solution.
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Once the reaction is complete, precipitate the product by adding cold ethanol.
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Collect the yellow-green precipitate by vacuum filtration and wash it with cold ethanol.
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Dry the product under vacuum.
Stability Analysis in Solution
The stability of Trisodium pentacyanoaminoferrate in aqueous solution can be assessed by monitoring its UV-Vis spectrum over time under controlled conditions. Degradation often involves the dissociation of the ammine or cyanide ligands.
Materials:
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Trisodium pentacyanoaminoferrate
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Buffer solutions of various pH
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Constant temperature water bath or incubator
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UV-Vis spectrophotometer
Procedure:
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Prepare a stock solution of Trisodium pentacyanoaminoferrate of a known concentration in distilled water.
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Prepare a series of solutions by diluting the stock solution with buffer solutions of different pH values (e.g., acidic, neutral, and alkaline).
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Place the solutions in a constant temperature environment (e.g., 25 °C or 37 °C).
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At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of each solution over a relevant wavelength range.
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Monitor for changes in the absorbance at the characteristic absorption maximum (λmax) of the complex. A decrease in absorbance at λmax indicates degradation.
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The appearance of new absorption bands may indicate the formation of degradation products.
Quantitative Analysis by UV-Visible Spectrophotometry
The concentration of Trisodium pentacyanoaminoferrate in a solution can be determined using UV-Visible spectrophotometry by creating a calibration curve.
Materials:
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Trisodium pentacyanoaminoferrate of high purity (as a standard)
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Distilled water
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Volumetric flasks and pipettes
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UV-Vis spectrophotometer
Procedure:
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Preparation of Standard Solutions:
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Accurately weigh a precise amount of the standard Trisodium pentacyanoaminoferrate.
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Dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of known concentration.
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Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
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Measurement of Absorbance:
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Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for Trisodium pentacyanoaminoferrate.
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Use distilled water as a blank to zero the spectrophotometer.
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Measure the absorbance of each standard solution.
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Creation of Calibration Curve:
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Plot a graph of absorbance versus the concentration of the standard solutions.
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Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.
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Determination of Unknown Concentration:
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Measure the absorbance of the unknown sample solution at the same λmax.
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Use the equation of the calibration curve to calculate the concentration of Trisodium pentacyanoaminoferrate in the unknown sample.
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Chemical Reactivity and Signaling Pathways
The chemical reactivity of Trisodium pentacyanoaminoferrate is primarily characterized by two main types of reactions: redox reactions involving the iron center and ligand substitution reactions at the sixth coordination site occupied by the ammine ligand.
Redox Reactions
The iron(II) center in Trisodium pentacyanoaminoferrate can be oxidized to iron(III), forming the corresponding pentacyanoaminoferrate(III) complex, [Fe(CN)₅NH₃]²⁻. This reversible redox process is a key feature of its chemistry.[1] Common oxidizing agents like hydrogen peroxide can facilitate this oxidation, while reducing agents such as sodium borohydride can reduce the Fe(III) back to Fe(II).[2]
Ligand Substitution Reactions
The ammine (NH₃) ligand in Trisodium pentacyanoaminoferrate is relatively labile and can be substituted by other ligands. This property is extensively used to synthesize a variety of pentacyanoferrate(II) complexes with different sixth ligands. For instance, it reacts with aromatic amines to form intensely colored adducts, a reaction that can be utilized for analytical purposes.[1]
Mandatory Visualizations
Caption: Workflow for the synthesis of Trisodium pentacyanoaminoferrate.
Caption: Reactivity pathways of Trisodium pentacyanoaminoferrate.
